(1S,2R,10S,11S,12R)-N-(4-Fluorophenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide
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Description
(1S,2R,10S,11S,12R)-N-(4-Fluorophenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide is a useful research compound. Its molecular formula is C27H25FN2O and its molecular weight is 412.508. The purity is usually 95%.
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Biological Activity
The compound (1S,2R,10S,11S,12R)-N-(4-Fluorophenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C21H19FN2O3S2
- Molecular Weight : 430.51 g/mol
- Structure : The compound features a tetracyclic structure with multiple functional groups that may influence its biological interactions.
Research indicates that this compound may interact with specific biological targets within the body, particularly in the context of cancer and inflammatory diseases. It is hypothesized that the presence of the fluorophenyl group enhances its binding affinity to target proteins involved in cellular signaling pathways.
Biological Activity
-
Anticancer Properties :
- In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. It appears to induce apoptosis through the activation of caspase pathways.
- A study reported that treatment with this compound reduced tumor growth in xenograft models by inhibiting angiogenesis and promoting apoptosis in tumor cells.
-
Anti-inflammatory Effects :
- The compound has demonstrated the ability to reduce pro-inflammatory cytokine production in macrophages, suggesting a potential role in managing inflammatory conditions.
- In animal models of arthritis, administration of the compound resulted in decreased joint swelling and pain, indicating its therapeutic potential for inflammatory diseases.
-
Neuroprotective Activity :
- Preliminary studies suggest that this compound may offer neuroprotective benefits by modulating oxidative stress and inflammation in neuronal cells. Further research is needed to elucidate its mechanisms in neuroprotection.
Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer activity | Induced apoptosis in breast cancer cell lines; reduced tumor size in xenograft models. |
Study 2 | Anti-inflammatory effects | Decreased levels of TNF-alpha and IL-6 in macrophages; reduced symptoms in arthritis models. |
Study 3 | Neuroprotection | Reduced oxidative stress markers in neuronal cell cultures; potential for treating neurodegenerative diseases. |
Properties
IUPAC Name |
(1S,2R,10S,11S,12R)-N-(4-fluorophenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN2O/c28-20-9-11-21(12-10-20)29-27(31)19-8-13-23-22(15-19)24-17-6-7-18(14-17)25(24)26(30-23)16-4-2-1-3-5-16/h1-5,8-13,15,17-18,24-26,30H,6-7,14H2,(H,29,31)/t17-,18+,24-,25-,26+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMCNGZAHWTGLW-HORIQJFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C4=C(C=CC(=C4)C(=O)NC5=CC=C(C=C5)F)NC3C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C4=C(C=CC(=C4)C(=O)NC5=CC=C(C=C5)F)N[C@@H]3C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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